molecular formula C13H14O3 B1356137 5-(2-Methoxyphenyl)cyclohexane-1,3-dione CAS No. 55579-77-6

5-(2-Methoxyphenyl)cyclohexane-1,3-dione

Cat. No.: B1356137
CAS No.: 55579-77-6
M. Wt: 218.25 g/mol
InChI Key: KDFGJXOGEXWKQI-UHFFFAOYSA-N
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Description

5-(2-Methoxyphenyl)cyclohexane-1,3-dione is an organic compound with the molecular formula C13H14O3 and a molecular weight of 218.25 g/mol . It is characterized by a cyclohexane ring substituted with a methoxyphenyl group and two keto groups at positions 1 and 3. This compound is of interest in various fields of research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Methoxyphenyl)cyclohexane-1,3-dione typically involves the reaction of 2-methoxybenzaldehyde with cyclohexane-1,3-dione under acidic or basic conditions. The reaction proceeds through an aldol condensation followed by cyclization to form the desired product. Common reagents used in this synthesis include strong acids like sulfuric acid or bases like sodium hydroxide.

Industrial Production Methods

On an industrial scale, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction and subsequent purification steps.

Chemical Reactions Analysis

Types of Reactions

5-(2-Methoxyphenyl)cyclohexane-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, forming diols.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce diols.

Scientific Research Applications

5-(2-Methoxyphenyl)cyclohexane-1,3-dione has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmacological agent against various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(2-Methoxyphenyl)cyclohexane-1,3-dione involves its interaction with specific molecular targets and pathways. For instance, its derivatives may act as inhibitors of certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and derivative being studied.

Comparison with Similar Compounds

Similar Compounds

    5-(4-Methoxyphenyl)cyclohexane-1,3-dione: Similar in structure but with the methoxy group at the para position.

    Cyclohexane-1,3-dione: Lacks the methoxyphenyl group, making it less complex.

    2-Methoxybenzaldehyde: A precursor in the synthesis of 5-(2-Methoxyphenyl)cyclohexane-1,3-dione.

Uniqueness

This compound is unique due to the presence of both the methoxyphenyl group and the cyclohexane-1,3-dione moiety. This combination imparts distinct chemical and biological properties, making it valuable for various research applications.

Biological Activity

5-(2-Methoxyphenyl)cyclohexane-1,3-dione is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and as a herbicide. This article provides a comprehensive overview of its biological activity, including synthesis methods, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C₁₃H₁₄O₃. The compound features a cyclohexane ring substituted at the 5-position with a methoxyphenyl group. This substitution is significant as it enhances the compound's solubility and may influence its biological activity. The diketone functional groups present in the structure are crucial for its reactivity and biological interactions.

Synthesis Methods

The synthesis of this compound typically involves various synthetic routes aimed at optimizing yield and purity. Common methods include:

  • Condensation Reactions : Utilizing cyclohexane-1,3-dione with appropriate phenolic compounds under acidic or basic conditions.
  • Functionalization : Modifying existing diketones to introduce the methoxy group at the desired position.

Anticancer Properties

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. Notable findings include:

  • In Vitro Studies : The compound showed promising results against non-small-cell lung cancer (NSCLC) cell lines (H460 and A549) and colorectal cancer cell lines (HT29). The structure-activity relationship (SAR) suggests that modifications in substituents can lead to variations in efficacy .
  • Mechanism of Action : The compound's biological activity is primarily attributed to its ability to inhibit receptor tyrosine kinases involved in cancer progression, such as c-Met and EGFR .

Antibacterial Activity

In addition to anticancer properties, derivatives of cyclohexane-1,3-dione have been tested for antibacterial activity. Some complexes derived from this scaffold exhibited moderate antibacterial effects against common pathogens such as Escherichia coli and Staphylococcus aureus .

Structure-Activity Relationship (SAR)

The SAR analysis reveals that the presence of the methoxy group at the 2-position of the phenyl ring significantly enhances biological activity compared to other structural variants. For instance:

Compound NameStructure TypeNotable Activity
5-(3-Methoxyphenyl)cyclohexane-1,3-dioneSimilar diketonePotential anticancer activity
4-(2-Methoxyphenyl)butan-2-oneKetone derivativeAntimicrobial properties
4-HydroxycoumarinCoumarin derivativeAnticoagulant properties

This table highlights how specific substitutions can lead to enhanced solubility and cytotoxicity against various cancer cell lines.

Study on Cytotoxicity

A recent study evaluated a series of cyclohexane-1,3-dione derivatives, including this compound, for their cytotoxic effects on multiple cancer cell lines. The results indicated that this compound had one of the highest inhibitory activities with an IC50 value significantly lower than standard chemotherapeutic agents .

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound with various targets involved in cancer progression. These studies revealed strong interactions with c-Met and other receptor tyrosine kinases, supporting its potential as a therapeutic agent .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthetic protocol for 5-(2-Methoxyphenyl)cyclohexane-1,3-dione to achieve higher purity and yield under laboratory conditions?

  • Methodological Answer : The synthesis typically involves condensation reactions between cyclohexane-1,3-dione and substituted aromatic precursors. Key optimization steps include:

  • Catalyst Selection : Use Brønsted or Lewis acids (e.g., toluenesulfonic acid) to enhance reaction efficiency .
  • Temperature Control : Reflux conditions with a Dean-Stark apparatus to remove water and shift equilibrium toward product formation .
  • Purification : Recrystallization from ethanol or chromatography (e.g., silica gel) to isolate the pure compound, as demonstrated in analogous hydrazone derivatives .
  • Yield Improvement : Adjust stoichiometric ratios (e.g., 1:1.2 molar ratio of dione to aryl precursor) to minimize side products .

Q. What analytical strategies are recommended to resolve contradictions between spectroscopic data (e.g., NMR, IR) and X-ray crystallography results for structural confirmation?

  • Methodological Answer :

  • Multi-Technique Validation : Cross-validate NMR (¹H/¹³C) and IR data with computational simulations (DFT) to identify discrepancies in functional group assignments .
  • X-ray Refinement : Use single-crystal X-ray diffraction as the gold standard for resolving ambiguous signals. For example, in structurally similar ligands, crystallography confirmed the enol-keto tautomerism not evident in NMR .
  • Dynamic Effects : Consider temperature-dependent NMR studies to account for conformational flexibility affecting spectral data .

Advanced Research Questions

Q. What methodologies are effective in evaluating the structure-activity relationships (SAR) of this compound derivatives for antimicrobial applications?

  • Methodological Answer :

  • Derivatization : Synthesize analogs with substituent variations (e.g., halogenation, nitration) on the aryl ring to assess electronic effects on bioactivity .
  • Biological Assays : Test against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) strains, comparing MIC values to establish SAR trends .
  • Computational SAR : Use molecular docking to predict binding affinities to microbial enzyme targets (e.g., dihydrofolate reductase) and correlate with experimental data .

Q. How can computational tools like DFT and molecular docking predict the interaction mechanisms of this compound with biological targets?

  • Methodological Answer :

  • DFT Optimization : Calculate the compound’s lowest-energy conformation and electrostatic potential surfaces to identify reactive sites (e.g., enolized diketone for hydrogen bonding) .
  • Docking Protocols : Employ software like AutoDock Vina to simulate binding to targets (e.g., cyclooxygenase-2). Validate with MD simulations to assess stability of ligand-protein complexes .
  • Free Energy Calculations : Use MM-PBSA/GBSA to quantify binding energies, as demonstrated in studies of fluorine-substituted analogs .

Q. What are the best practices for synthesizing and characterizing metal complexes of this compound to assess their pharmacological potential?

  • Methodological Answer :

  • Complexation Conditions : React the dione with metal salts (e.g., Zn(NO₃)₂, Cu(OAc)₂) in ethanol/water mixtures under nitrogen to prevent oxidation .
  • Characterization : Use ESI-MS for molecular weight confirmation and cyclic voltammetry to evaluate redox properties of metal centers .
  • Bioactivity Screening : Compare the antimicrobial or anticancer activity of complexes to free ligands, noting enhanced efficacy due to chelation effects .

Q. What functional group transformations (e.g., demethylation) can be applied to modify this compound, and how do they affect bioactivity?

  • Methodological Answer :

  • Demethylation : Treat with BBr₃ in dry CH₂Cl₂ (0.4 M, 4 hours) to convert methoxy to hydroxyl groups, as shown in analogs like 5-(4-hydroxyphenyl) derivatives .
  • Impact on Activity : Hydroxyl groups enhance hydrogen-bonding capacity, potentially increasing binding to targets like DNA topoisomerases. Compare IC₅₀ values of parent and modified compounds .

Q. How do substituents on the aromatic ring influence the compound’s reactivity and stability in various solvents?

  • Methodological Answer :

  • Electron-Donating Groups (e.g., -OCH₃) : Stabilize the enol form in polar aprotic solvents (e.g., DMSO), confirmed by UV-Vis spectroscopy .
  • Electron-Withdrawing Groups (e.g., -NO₂) : Increase susceptibility to nucleophilic attack at the diketone moiety, requiring inert solvents (e.g., THF) for stability .
  • Solvent Screening : Use accelerated stability studies (40°C/75% RH) in solvents like MeCN or EtOAc to identify degradation pathways .

Properties

IUPAC Name

5-(2-methoxyphenyl)cyclohexane-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O3/c1-16-13-5-3-2-4-12(13)9-6-10(14)8-11(15)7-9/h2-5,9H,6-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDFGJXOGEXWKQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2CC(=O)CC(=O)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90589293
Record name 5-(2-Methoxyphenyl)cyclohexane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90589293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55579-77-6
Record name 5-(2-Methoxyphenyl)-1,3-cyclohexanedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55579-77-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(2-Methoxyphenyl)cyclohexane-1,3-dione
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 55579-77-6
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Synthesis routes and methods

Procedure details

To a stirred solution of NaOEt (21% in EtOH) (9.8 ml, 26.5 mmol) under nitrogen was added diethylmalonate (3.7 ml, 24.3 mmol). The reaction mixture was stirred at ambient temperature for 20 min. 4-(2-methoxy-phenyl)-but-3-en-2-one (3.89 g, 22.1 mmol), Stage 1, was dissolved in ethanol (20 ml) and added to the reaction mixture, which was stirred at reflux and monitored by LC-MS until 4-(2-methoxy-phenyl)-but-3-en-2-one was consumed. The reaction mixture was cooled to ambient temperature. An aqueous solution of sodium hydroxide (2M, 10 ml) was added to the reaction mixture, which was heated at 80° C. for 1.5 h. Excess ethanol was removed by evaporation and the aqueous phase was washed with toluene (20 ml). The aqueous phase was acidified with conc. HCl (5 ml) and the reaction mixture was refluxed for 1 h and left to cool to ambient temperature. The compound was extracted with ethyl acetate (2×30 ml), dried with MgSO4 and filtered. The solvent was removed under reduced pressure. The title compound was purified by column chromatography eluting with ethyl acetate/heptane (1/1) to give a beige solid.
Name
Quantity
9.8 mL
Type
reactant
Reaction Step One
Quantity
3.7 mL
Type
reactant
Reaction Step One
Quantity
3.89 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Dimethoxy-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane
5-(2-Methoxyphenyl)cyclohexane-1,3-dione
Dimethoxy-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane
Dimethoxy-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane
5-(2-Methoxyphenyl)cyclohexane-1,3-dione
Dimethoxy-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane
Dimethoxy-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane
5-(2-Methoxyphenyl)cyclohexane-1,3-dione
Dimethoxy-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane
Dimethoxy-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane
5-(2-Methoxyphenyl)cyclohexane-1,3-dione
Dimethoxy-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane
Dimethoxy-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane
5-(2-Methoxyphenyl)cyclohexane-1,3-dione
Dimethoxy-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane
5-(2-Methoxyphenyl)cyclohexane-1,3-dione

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